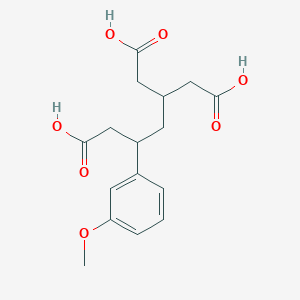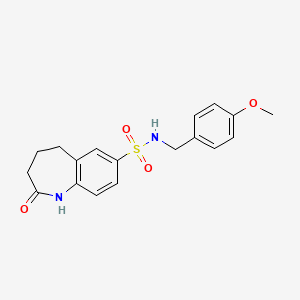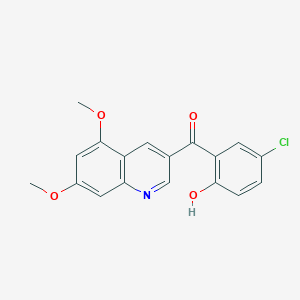![molecular formula C22H28FN3O5S2 B12482396 N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12482396.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and fluorophenyl and methylsulfonyl substituents. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of a suitable precursor, such as a linear amine, under acidic or basic conditions.
Introduction of the sulfonyl group: This step involves the reaction of the azepane ring with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the azepan-1-ylsulfonyl intermediate.
Coupling with 4-fluorophenyl and methylsulfonyl groups: The final step involves the coupling of the azepan-1-ylsulfonyl intermediate with 4-fluorophenyl and methylsulfonyl alaninamide under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The azepane ring can be reduced under hydrogenation conditions to form a saturated ring system.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) can be used in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Saturated azepane ring systems.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(piperidin-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
- N-[4-(morpholin-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
Uniqueness
N-[4-(azepan-1-ylsulfonyl)phenyl]-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H28FN3O5S2 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-(4-fluoro-N-methylsulfonylanilino)propanamide |
InChI |
InChI=1S/C22H28FN3O5S2/c1-17(26(32(2,28)29)20-11-7-18(23)8-12-20)22(27)24-19-9-13-21(14-10-19)33(30,31)25-15-5-3-4-6-16-25/h7-14,17H,3-6,15-16H2,1-2H3,(H,24,27) |
InChI Key |
SPNKFROVWKQECO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2)N(C3=CC=C(C=C3)F)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![potassium ({4-[(E)-azepan-1-yldiazenyl]phenyl}sulfonyl)(4,6-dimethylpyrimidin-2-yl)azanide](/img/structure/B12482317.png)
![N-({4-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]phenyl}sulfonyl)benzamide](/img/structure/B12482323.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12482347.png)
![N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]cycloheptanamine](/img/structure/B12482348.png)
![3,4-dichloro-N-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12482353.png)
![N-(3-chlorophenyl)-2-{(2Z)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12482360.png)


![4-tert-butyl-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12482388.png)
![10-(1H-benzo[d]imidazol-2-yl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12482403.png)
![N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12482407.png)
![N-[5-bromo-2-(pyridin-3-ylmethoxy)benzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B12482413.png)
![Ethyl 2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}propanoate](/img/structure/B12482419.png)
